Dexamethasone 21-methanesulfonate
Overview
Description
Dexamethasone 21-methanesulfonate is a synthetic glucocorticoid derivative used as an affinity label for glucocorticoid-binding proteins. It has been extensively studied for its interactions with specific proteins in various cellular contexts (Homma & Listowsky, 1985).
Synthesis Analysis
The synthesis of Dexamethasone 21-methanesulfonate involves creating derivatives with reactive electrophilic substituents at various distances from the C-21 position. This process impacts its affinity for glucocorticoid receptors (López & Simons, 1991).
Molecular Structure Analysis
The molecular structure of Dexamethasone 21-methanesulfonate is characterized by its selective reactivity with certain proteins, such as the Yb subclass of glutathione-S-transferase, due to its structural configuration (Homma & Listowsky, 1985).
Chemical Reactions and Properties
Dexamethasone 21-methanesulfonate reacts covalently with glucocorticoid receptors via sulfhydryl groups. The amino acid cysteine has been identified as the site of this covalent reaction, indicating a specific interaction influenced by the drug’s chemical properties (Smith et al., 1988).
Physical Properties Analysis
Dexamethasone 21-methanesulfonate in aqueous solution exhibits specific behaviors, such as reversible bisulfite addition forming sulfonic acid salt. This reaction is influenced by environmental factors like pH and temperature, reflecting its physical properties (Smith et al., 1972).
Chemical Properties Analysis
The introduction of a sulfate group to Dexamethasone, as seen in dexamethasone 21-sulfate sodium, significantly changes its chemical properties, such as lowering its apparent partition coefficient. This modification enhances its stability against various chemical conditions, demonstrating the influence of chemical modifications on its properties (Kim et al., 2006).
Scientific Research Applications
Affinity Label for Glucocorticoid-Binding Proteins : Dexamethasone 21-methanesulfonate is used as an affinity label for glucocorticoid-binding proteins. Homma and Listowsky (1985) found that it labels Yb-glutathione-S-transferase in rat liver, suggesting the enzyme may be an intracellular glucocorticoid-binding protein influencing steroid transport, metabolism, and action (Homma & Listowsky, 1985).
Glucocorticoid Receptors : López and Simons (1991) developed dexamethasone 21-(beta-isothiocyanatoethyl) thioether as an affinity label for glucocorticoid receptors, highlighting its utility in receptor-related studies (López & Simons, 1991).
Drug Delivery to Macrophages : Magnani et al. (1995) encapsulated Dexamethasone-21-phosphate in erythrocytes, modifying them to target macrophages, inhibiting respiratory burst. This research demonstrated the feasibility of targeting glucocorticoids to specific cells (Magnani et al., 1995).
Therapeutic Applications in IBD : Annese et al. (2005) found that encapsulating dexamethasone-21-Phosphate in erythrocytes for infusion in steroid-dependent IBD patients was feasible, safe, and effective in maintaining clinical remission (Annese et al., 2005).
Covalent Binding to Glucocorticoid Receptors : Smith et al. (1988) identified the covalent binding site of dexamethasone 21-mesylate on glucocorticoid receptors in mouse thymoma cells, providing insight into the molecular interactions of steroids and their receptors (Smith et al., 1988).
Dexamethasone-Binding Proteins in Thymocytes : Tsawdaroglou et al. (1981) purified dexamethasone-binding proteins from rat thymocytes, providing valuable information for understanding glucocorticoid action at the cellular level (Tsawdaroglou et al., 1981).
Insulin Sensitivity in Horses : Brennan and Urschel (2014) studied the effects of dexamethasone on insulin sensitivity in horses, contributing to the understanding of glucocorticoid effects on metabolism (Brennan & Urschel, 2014).
Purification of Glucocorticoid Receptors : Govindan and Manz (1980) used dexamethasone-21-methanesulfonate in the purification of glucocorticoid receptors from rat liver, demonstrating its utility in biochemical separations (Govindan & Manz, 1980).
Future Directions
Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months. These systems aim to reduce the frequency of doses and the risk of side effects . Dexamethasone is also being explored for its potential in reducing mortality due to COVID-19 among hospitalized patients .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWRUJPJUBMHC-HOGMHMTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945322 | |
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone 21-methanesulfonate | |
CAS RN |
2265-22-7 | |
Record name | Dexamethasone 21-mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2265-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone 21-methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXAMETHASONE 21-METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9S11FMA79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.